molecular formula C15H20ClNO4 B184463 Boc-Nalpha-methyl-4-chloro-L-phenylalanine CAS No. 179033-68-2

Boc-Nalpha-methyl-4-chloro-L-phenylalanine

Cat. No.: B184463
CAS No.: 179033-68-2
M. Wt: 313.77 g/mol
InChI Key: GVKQCRRZMAVASQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative used primarily in proteomics research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C15H20ClNO4, and it has a molecular weight of 313.78 g/mol .

Scientific Research Applications

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a Boc group, followed by methylation at the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Nalpha-methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenylalanine derivatives .

Mechanism of Action

The mechanism of action of Boc-Nalpha-methyl-4-chloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the Boc protecting group and the chlorine atom can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Boc-4-chloro-L-phenylalanine: Similar structure but lacks the alpha-methyl group.

    Boc-Nalpha-methyl-L-phenylalanine: Similar structure but lacks the chlorine atom on the phenyl ring.

    Boc-4-chloro-D-phenylalanine: The D-enantiomer of Boc-4-chloro-L-phenylalanine.

Uniqueness

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is unique due to the combination of the Boc protecting group, the alpha-methyl group, and the chlorine atom on the phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQCRRZMAVASQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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